Cas no 127500-84-9 (N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide)

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide
- 4-Thiazolecarboxamide,N-(2-aminoethyl)-5-(3-fluorophenyl)-
- N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide
- RO 41-1049 HCL MAO-A INHIBITOR
- Ro 41-1049 hydrochloride
- 4-Thiazolecarboxamide,N-(2-aminoethyl)-5-(3-fluorophenyl)
- Lopac-R-107
- N-(2-Aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide
- N-(2-Aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide hydrochloride
- Ro 41-1049
- RO41-1049HCL
- RO 41-1049 HYDROCHLORIDE MAO-A INHIBITOR
- RO 41-1049 HCL MAO-A INHIBITOR
- CHEMBL1488153
- NCGC00015880-02
- Lopac0_001113
- CCG-205189
- Ro-41-1049
- NCGC00162345-01
- Q27258360
- UNII-40Y4916ZJ4
- AKOS016007486
- N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide
- SCHEMBL6866198
- 4-Thiazolecarboxamide, N-(2-aminoethyl)-5-(3-fluorophenyl)-
- NCGC00015880-03
- 40Y4916ZJ4
- RO41-1049
- DTXSID10155590
- 127500-84-9
- SDCCGSBI-0051082.P002
- NCGC00015880-01
- DB-352217
- DTXCID0078081
-
- MDL: MFCD00078596
- インチ: InChI=1S/C12H12FN3OS/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14/h1-3,6-7H,4-5,14H2,(H,15,17)
- InChIKey: SCKBPXUWGMKLDM-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C2=C(N=CS2)C(NCCN)=O)=C1
計算された属性
- せいみつぶんしりょう: 301.04500
- どういたいしつりょう: 265.068511
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.312±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 493.5°C at 760 mmHg
- フラッシュポイント: 252.3°C
- 屈折率: 1.599
- ようかいど: 極微溶性(0.27 g/l)(25ºC)、
- PSA: 96.25000
- LogP: 3.53090
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide セキュリティ情報
- WGKドイツ:3
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC9686-100 mg |
Ro 41-1049 hydrochloride |
127500-84-9 | >98% | 100mg |
$300.0 | 2022-02-28 | |
Chemenu | CM189796-1g |
N-(2-aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |
127500-84-9 | 95% | 1g |
$2426 | 2021-08-05 | |
DC Chemicals | DC9686-1 g |
Ro 41-1049 hydrochloride |
127500-84-9 | >98% | 1g |
$1200.0 | 2022-02-28 | |
Alichem | A059004231-1g |
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |
127500-84-9 | 95% | 1g |
$2,267.20 | 2022-04-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215816-100 mg |
Ro 41-1049 hydrochloride, |
127500-84-9 | 100MG |
¥4,513.00 | 2023-07-10 | ||
Chemenu | CM189796-1g |
N-(2-aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |
127500-84-9 | 95% | 1g |
$1998 | 2023-01-07 | |
eNovation Chemicals LLC | D220790-300mg |
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |
127500-84-9 | 95% | 300mg |
$350 | 2024-08-03 | |
eNovation Chemicals LLC | D220790-1g |
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |
127500-84-9 | 95% | 1g |
$1280 | 2024-08-03 | |
DC Chemicals | DC9686-250mg |
Ro 41-1049 hydrochloride |
127500-84-9 | >98% | 250mg |
$600.0 | 2023-09-15 | |
eNovation Chemicals LLC | D220790-1g |
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide |
127500-84-9 | 95% | 1g |
$1280 | 2025-02-26 |
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamideに関する追加情報
N-(2-Aminoethyl)-5-(3-Fluorophenyl)Thiazole-4-Carboxamide: A Promising Compound in Modern Pharmaceutical Research
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide, identified by the CAS number 127500-84-9, is a structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities. The molecule's structure features a thiazole ring, a fluorophenyl group, and an aminoethyl carboxamide substituent, making it a potential candidate for various therapeutic applications.
The thiazole moiety in this compound plays a pivotal role in its biological activity. Thiazoles are heterocyclic compounds that have been extensively studied for their anti-inflammatory, antifungal, and anticancer properties. The presence of the fluorophenyl group further enhances the compound's pharmacokinetic properties, such as bioavailability and stability. Recent studies have highlighted the potential of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide as a modulator of key cellular pathways involved in neurodegenerative diseases, making it a promising lead compound for drug development.
One of the most intriguing aspects of this compound is its ability to interact with targets associated with Alzheimer's disease. Researchers have demonstrated that N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme whose overactivity is linked to cognitive decline in Alzheimer's patients. This finding underscores its potential as a therapeutic agent for addressing cognitive impairments associated with neurodegenerative disorders.
In addition to its neurological applications, this compound has shown promise in oncology research. Studies have revealed that it can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. The aminoethyl group within the molecule contributes to its ability to penetrate cellular membranes, enhancing its efficacy as an anticancer agent. These findings align with the growing trend in drug discovery to develop multi-targeted agents capable of addressing complex diseases like cancer.
The synthesis of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide involves a series of well-established organic chemistry techniques, including nucleophilic substitution and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly improve the reaction yield and purity of the compound, making it more accessible for large-scale production and preclinical testing.
From an environmental standpoint, the compound's synthesis and application have been designed with eco-friendly principles in mind. Researchers have emphasized the importance of minimizing waste and optimizing reaction conditions to reduce the ecological footprint of pharmaceutical development. This approach aligns with global efforts to promote sustainable chemistry practices.
In conclusion, N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide (CAS No. 127500-84-9) represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in the quest for innovative therapeutic solutions. As research continues to uncover its full potential, this compound is poised to make significant contributions to both neuroscience and oncology.
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